molecular formula C7H5NO B165842 Benzoxazole CAS No. 273-53-0

Benzoxazole

Cat. No. B165842
Key on ui cas rn: 273-53-0
M. Wt: 119.12 g/mol
InChI Key: BCMCBBGGLRIHSE-UHFFFAOYSA-N
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Patent
US08748011B2

Procedure details

Hydrogen tetrafluoroborate (6.79 mL, 48% w/w) was added drop wise to a solution of 2-(phenylamino)phenol (9 g, 48.6 mmol) in 30 mL methanol. After 30 minutes of stirring, the solvent was removed under vacuum and (EtO)3CH (30 mL) was added. The resulting solution was stirred at room temperature under N2 overnight to give a white suspension. The solid was filtered and washed with diethyl ether to give 10 g of product (72%).
Quantity
6.79 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[H+].[B-](F)(F)(F)F.[C:7]1([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[OH:20])C=CC=CC=1>CO>[O:20]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=[CH:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
6.79 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=C(C=CC=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After 30 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum and (EtO)3CH (30 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature under N2 overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give a white suspension
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 172.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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